Sisunatovir Hydrochloride

Description

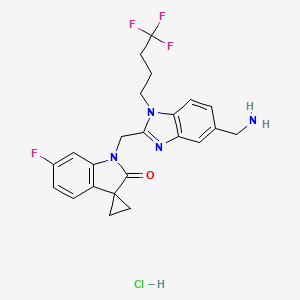

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYYAFKAHRIPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClF4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903763-83-6 | |

| Record name | Sisunatovir hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISUNATOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5XGN8XKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of Sisunatovir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisunatovir hydrochloride (formerly RV521) is an orally bioavailable small molecule inhibitor of the human respiratory syncytial virus (RSV) F protein, a critical component for viral entry into host cells. Developed to combat RSV, a leading cause of lower respiratory tract infections, particularly in vulnerable populations such as infants and the elderly, sisunatovir has demonstrated potent antiviral activity in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the mechanism of action of sisunatovir, detailing its molecular target, the cascade of events it disrupts, and the experimental evidence that underpins our understanding of its function.

Core Mechanism of Action: Inhibition of RSV F Protein-Mediated Membrane Fusion

The primary mechanism of action of this compound is the inhibition of the RSV fusion (F) protein. The F protein, a type I transmembrane glycoprotein, is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication.

Sisunatovir specifically targets and binds to the RSV-F protein, which exists in a metastable prefusion conformation on the viral surface. This binding event stabilizes the prefusion state and prevents the protein from undergoing the dramatic conformational changes necessary to transition to its postfusion state. By locking the F protein in its prefusion form, sisunatovir effectively blocks the fusion of the viral and host cell membranes, thereby preventing the entry of the viral genome into the host cell and halting the infection at its earliest stage.[1]

The following diagram illustrates the inhibitory action of sisunatovir on the RSV fusion process:

Caption: Sisunatovir binds to the RSV F protein, preventing the conformational change required for viral and host cell membrane fusion.

Quantitative Analysis of Antiviral Activity

The in vitro potency of sisunatovir has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Parameter | Value | Assay | Virus Strains |

| Mean IC50 | 1.2 nM | Plaque Reduction Assay | Panel of RSV A and B laboratory and clinical isolates |

| IC50 (RSV A) | 1.4 nM | Plaque Reduction Assay | RSV A clinical isolates |

| IC50 (RSV B) | 1.0 nM | Plaque Reduction Assay | RSV B clinical isolates |

Table 1: In Vitro Antiviral Activity of Sisunatovir [2][3][4][5][6]

Experimental Protocols

Plaque Reduction Assay (PRA) for IC50 Determination

This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Methodology:

-

Cell Culture: HEp-2 cells are seeded in 96-well plates and cultured to form a confluent monolayer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Infection: The cell monolayers are infected with a known titer of RSV (e.g., RSV A2 strain).

-

Treatment: Immediately following infection, the diluted sisunatovir is added to the respective wells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-5 days) under an overlay medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells.

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet or using immunostaining with an anti-RSV antibody).

-

Quantification: Plaques are counted, and the IC50 value is calculated as the concentration of sisunatovir that reduces the number of plaques by 50% compared to untreated control wells.

The following diagram outlines the workflow for a typical plaque reduction assay:

References

- 1. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]

- 2. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Discovery of Sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]

- 5. Sisunatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Sisunatovir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisunatovir (formerly RV521) is an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein, a critical component for viral entry into host cells.[1][2] Developed by ReViral, this antiviral compound has shown promise in preclinical and clinical studies for the treatment of RSV infection, a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of sisunatovir.

Discovery of Sisunatovir

The discovery of sisunatovir originated from a lead optimization program based on hits identified through a physical property-directed hit profiling exercise at ReViral.[3][4] This process involved extensive collaboration with various contract research organizations, focusing on medicinal chemistry and virology to optimize the initial hits into a potent and orally bioavailable drug candidate.[3][4]

Synthesis of Sisunatovir

The synthesis of sisunatovir is a multi-step process starting from 4-chloro-3-nitrobenzonitrile. The key steps involve the formation of a benzimidazole core and a spirooxindole moiety, which are then coupled to yield the final compound.[1]

Synthesis of the Spirooxindole Intermediate (L)

The spirooxindole intermediate, 6'-fluoro-spiro[cyclopropane-1,3'-indole]-2'-one (L), is synthesized from 6-fluoroindoline-2-one. The process involves a double enolate alkylation with 1,2-dibromoethane in the presence of a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF).[1]

Synthesis of the Benzimidazole Intermediate

The synthesis of the benzimidazole portion begins with the SNAr displacement of the chlorine atom in 4-chloro-3-nitrobenzonitrile with 4,4,4-trifluorobutan-1-amine. This is followed by reduction of the nitro group, formation of the benzimidazole ring using acetoxyacetyl chloride, and subsequent chemical modifications to introduce the aminomethyl group.[1]

Final Assembly

The final step involves the coupling of the spirooxindole intermediate (L) with the synthesized benzimidazole intermediate. This is achieved by deprotonating the spirooxindole with a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by the addition of the benzimidazole component.[1]

Mechanism of Action

Sisunatovir's mechanism of action is centered on the inhibition of the RSV fusion (F) protein.[2] The F protein is a type I fusion protein that exists in a metastable prefusion conformation on the viral surface.[5] Upon triggering, it undergoes a significant conformational change to a stable postfusion conformation, which drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell.[5]

Sisunatovir binds to a pocket within the central cavity of the prefusion F protein trimer.[5] This binding stabilizes the prefusion conformation and prevents the necessary conformational changes required for membrane fusion, thus blocking viral entry into the host cell.[2][5]

dot

Caption: Mechanism of RSV Fusion and Inhibition by Sisunatovir.

Preclinical and Clinical Data

In Vitro Antiviral Activity

Sisunatovir has demonstrated potent antiviral activity against a panel of RSV A and B laboratory strains and clinical isolates.[3][4]

| Parameter | Value | Reference |

| Mean IC50 (RSV A strains) | 1.4 nM | [6] |

| Mean IC50 (RSV B strains) | 1.0 nM | [6] |

| Mean IC50 (Overall) | 1.2 nM | [3][4] |

Preclinical Pharmacokinetics

Preclinical studies in various animal species have shown that sisunatovir possesses good oral bioavailability.[3][4]

| Species | Oral Bioavailability (%) | Reference |

| Preclinical Species | 42 to >100 | [3][4] |

In Vivo Efficacy in a BALB/c Mouse Model

The antiviral efficacy of sisunatovir was evaluated in a BALB/c mouse model of RSV infection.[3][4]

Experimental Protocol: BALB/c Mouse Model of RSV Infection

-

Animals: Female BALB/c mice, typically 6-8 weeks old, are used.[7]

-

Virus: A human RSV A2 strain is commonly used for infection.[8]

-

Infection: Mice are anesthetized and intranasally inoculated with a specific plaque-forming unit (PFU) of RSV.[9]

-

Treatment: Sisunatovir is administered orally, typically starting on the day of infection or one day post-infection, and continued for a defined period (e.g., 5 days).[8]

-

Endpoints:

dot

Caption: Experimental Workflow for the BALB/c Mouse Model of RSV Infection.

Phase 2a Human Challenge Study (NCT03258502)

A randomized, double-blind, placebo-controlled Phase 2a study was conducted in healthy adults experimentally infected with RSV to evaluate the efficacy, safety, and pharmacokinetics of sisunatovir.[6] Participants received either sisunatovir (200 mg or 350 mg) or a placebo orally every 12 hours for 5 days.[6][10]

Quantitative Results from the Phase 2a Study

| Endpoint | Placebo (n=19) | Sisunatovir 200 mg (n=18) | Sisunatovir 350 mg (n=16) | p-value (vs. Placebo) | Reference |

| Mean AUC Viral Load (log10 PFUe/ml·h) | 501.39 | 224.35 | 185.26 | 200mg: 0.007350mg: 0.002 | [6] |

| Mean Peak Viral Load (log10 PFUe/ml) | 4.77 | 3.47 | 3.17 | 200mg: 0.031350mg: 0.024 | [6] |

| Median Time to Undetectable Viral Load (days) | 6.5 | 3.0 | 3.5 | 200mg: 0.0003350mg: 0.0001 | [6] |

| Mean AUC Total Symptom Score | - | 70.84% reduction | 78.42% reduction | 200mg: 0.009350mg: 0.002 | [6] |

| Mean Peak Total Symptom Score | 5.1 | 2.3 | 1.9 | 200mg: 0.034350mg: 0.016 | [6] |

| Mean Daily Nasal Mucus Weight (g) | - | Significantly lower | Significantly lower | 200mg: 0.038350mg: 0.010 | [6] |

Experimental Protocol: RSV Fusion Assay

A cell-based fusion reporter assay is a key method to evaluate the inhibitory activity of compounds like sisunatovir on RSV F protein-mediated cell-cell fusion.[5][11]

-

Cell Lines: Effector cells (e.g., HEK293T) are co-transfected with a plasmid encoding the RSV F protein and a plasmid for a reporter gene under the control of a specific promoter (e.g., T7 promoter). Target cells (e.g., Vero) are transfected with a plasmid expressing the corresponding polymerase (e.g., T7 RNA polymerase).[12]

-

Co-culture: The effector and target cells are co-cultured in the presence of various concentrations of the test compound (sisunatovir).

-

Fusion Event: If cell-cell fusion occurs, the polymerase from the target cell enters the effector cell and activates the transcription of the reporter gene.

-

Signal Detection: The expression of the reporter gene (e.g., luciferase) is quantified, providing a measure of the extent of cell fusion. The reduction in the reporter signal in the presence of the inhibitor indicates its fusion-inhibiting activity.

dot

Caption: Workflow of a Cell-Based RSV Fusion Reporter Assay.

Conclusion

Sisunatovir is a potent, orally bioavailable inhibitor of the RSV F protein that has demonstrated significant antiviral activity in both preclinical models and a human challenge study. Its discovery and development represent a promising advancement in the search for effective treatments for RSV infections. The detailed understanding of its synthesis, mechanism of action, and the robust preclinical and clinical data generated to date provide a strong foundation for its continued development as a potential therapeutic for this important respiratory pathogen.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. What is Sisunatovir used for? [synapse.patsnap.com]

- 3. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]

- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Use of a novel cell-based fusion reporter assay to explore the host range of human respiratory syncytial virus F protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]

Preclinical Development of Sisunatovir (RV521): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisunatovir (formerly RV521) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1] Developed by ReViral (later acquired by Pfizer), sisunatovir has demonstrated significant antiviral activity in preclinical models, targeting a critical step in the viral lifecycle and offering a promising therapeutic strategy for treating RSV infections.[2][3] This technical guide provides an in-depth overview of the preclinical development of sisunatovir, focusing on its mechanism of action, in vitro and in vivo efficacy, and the key experimental protocols utilized in its evaluation.

Mechanism of Action

Sisunatovir's mechanism of action centers on the inhibition of the RSV F protein, a type I viral fusion protein essential for the entry of the virus into host cells.[2] The F protein mediates the fusion of the viral envelope with the host cell membrane, a critical step for viral replication.[2] Sisunatovir binds to a central cavity of the trimeric F protein in its prefusion conformation.[2] This binding prevents the conformational changes necessary for membrane fusion, effectively blocking viral entry and subsequent replication.[2]

In Vitro Efficacy

The in vitro antiviral activity of sisunatovir has been evaluated against a panel of RSV laboratory strains and clinical isolates using plaque reduction assays.

Quantitative Data

| Parameter | RSV A Strains | RSV B Strains | Reference |

| Mean IC50 | 1.4 nM | 1.0 nM | [4] |

| Overall Mean IC50 | \multicolumn{2}{c | }{1.2 nM} | [1][5][6][7] |

Experimental Protocol: Plaque Reduction Assay (PRA)

This protocol is a generalized representation based on standard methods for RSV quantification.

1. Cell Culture and Seeding:

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for RSV propagation and plaque assays.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Seeding: Vero cells are seeded into 6-well plates at a density that ensures a confluent monolayer on the day of infection.

2. Virus Infection:

-

Virus Strains: The assay is performed with reference strains such as RSV A2 and various clinical isolates of both A and B subtypes.

-

Infection: On the day of the assay, the cell culture medium is removed, and the cell monolayer is washed with phosphate-buffered saline (PBS). Serial dilutions of the virus stock are prepared, and a small volume (e.g., 200 µL) is added to each well. The plates are incubated for 1-2 hours at 37°C to allow for viral attachment.

3. Sisunatovir Treatment:

-

Compound Preparation: Sisunatovir is serially diluted in assay medium (DMEM with 2% FBS) to achieve a range of final concentrations.

-

Overlay Application: After the virus adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing methylcellulose or Avicel) mixed with the respective concentrations of sisunatovir or a vehicle control.

4. Incubation and Plaque Visualization:

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 3-5 days to allow for plaque formation.

-

Fixation and Staining: The overlay is removed, and the cells are fixed with a solution such as 10% formalin. Plaques can be visualized by staining with crystal violet or through immunostaining using an RSV-specific antibody followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a suitable substrate.

5. Data Analysis:

-

Plaque Counting: The number of plaques in each well is counted.

-

IC50 Determination: The concentration of sisunatovir that reduces the number of plaques by 50% compared to the vehicle control is calculated as the IC50 value.

In Vivo Efficacy

The in vivo antiviral efficacy of sisunatovir has been demonstrated in a BALB/c mouse model of RSV infection.

Quantitative Data

| Sisunatovir Dose (mg/kg) | Lung Viral Titer Reduction (log10) vs. Vehicle | Reference |

| 1 | 0.7 | [2] |

| 10 | 1.1 | [2] |

| 50 | 1.6 | [2] |

Experimental Protocol: BALB/c Mouse Model of RSV Infection

This protocol is a generalized representation based on standard methods for in vivo RSV studies.

1. Animals:

-

Strain: BALB/c mice are a commonly used inbred strain for RSV research due to their susceptibility to infection and robust immune response.

-

Age and Sex: Typically, female mice aged 6-8 weeks are used.

2. RSV Infection:

-

Virus Strain: RSV A2 is a frequently used laboratory-adapted strain for mouse infection studies.

-

Inoculation: Mice are lightly anesthetized (e.g., with isoflurane) and intranasally inoculated with a high-titer stock of RSV (e.g., 106 plaque-forming units [PFU]) in a small volume (e.g., 50 µL).

3. Sisunatovir Administration:

-

Formulation: Sisunatovir is formulated for oral administration, often as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Dosing: Treatment typically begins 24 hours post-infection and continues for a specified duration (e.g., once or twice daily for 4-5 days). Doses ranging from 1 to 50 mg/kg have been evaluated.

4. Efficacy Evaluation:

-

Endpoint: The primary endpoint is typically the viral load in the lungs at the peak of replication (usually 4-5 days post-infection).

-

Lung Homogenization: At the designated time point, mice are euthanized, and their lungs are harvested. The lung tissue is homogenized in a sterile medium.

-

Viral Titer Quantification: The viral titer in the lung homogenates is determined by a plaque assay on Vero cells, as described in the in vitro protocol.

5. Data Analysis:

-

The mean viral titers (log10 PFU/gram of lung tissue) for each treatment group are compared to the vehicle control group to determine the reduction in viral load.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies have demonstrated that sisunatovir is orally bioavailable, with values ranging from 42% to over 100% in preclinical species.[1][5][6] Furthermore, there is evidence of highly efficient penetration into lung tissue, which is critical for targeting the primary site of RSV infection.[1][6][7] Preclinical safety evaluations, including juvenile toxicology studies, have indicated a good safety profile for sisunatovir.[4]

Conclusion

The preclinical data for sisunatovir (RV521) demonstrate its potent and specific antiviral activity against both RSV A and B subtypes. Its mechanism of action, targeting the highly conserved RSV F protein, suggests a high barrier to resistance. The significant in vivo efficacy in a relevant animal model, coupled with favorable pharmacokinetic and safety profiles, provided a strong rationale for its advancement into clinical development. This technical guide summarizes the core preclinical findings and methodologies that have been instrumental in characterizing sisunatovir as a promising therapeutic candidate for the treatment of RSV infections.

References

- 1. Pathogenesis of Respiratory Syncytial Virus Infection in BALB/c Mice Differs Between Intratracheal and Intranasal Inoculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sisunatovir and its Interaction with the Respiratory Syncytial Virus Fusion (F) Protein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly.[1][2][3] Sisunatovir (formerly RV521) is an orally bioavailable, small-molecule inhibitor that targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2][3][4][5] Developed by ReViral, and later acquired by Pfizer, sisunatovir has demonstrated potent antiviral activity in preclinical models and promising results in clinical trials, including a significant reduction in viral load and symptoms in a human challenge study. This technical guide provides a comprehensive overview of sisunatovir's mechanism of action, quantitative data from key studies, detailed experimental methodologies, and an analysis of resistance mutations, serving as a resource for researchers and professionals in the field of antiviral drug development.

Introduction to Sisunatovir and its Target: RSV-F Protein

Respiratory Syncytial Virus is an enveloped RNA virus that causes acute lower respiratory tract infections.[6] The RSV Fusion (F) protein, a type I fusion glycoprotein, is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, which allows the viral genome to enter the host cell.[1][7] The F protein is synthesized as an inactive precursor (F0) that is cleaved into two subunits, F1 and F2, and exists in a metastable prefusion conformation on the virion surface.[7][8] Upon triggering, the F protein undergoes a series of irreversible conformational changes to a highly stable postfusion state, which drives the fusion of the viral and host cell membranes.[7][8] Due to its crucial role in viral entry and its conserved nature among RSV strains, the F protein is a prime target for antiviral therapies.[9]

Sisunatovir is a novel benzimidazole derivative that specifically targets the RSV-F protein.[2][10] As an orally administered small molecule, it offers a potential therapeutic option for treating RSV infections.[1][2][3][4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to sisunatovir for the treatment of serious RSV infections.

Mechanism of Action

Sisunatovir acts as a fusion inhibitor by binding to the RSV-F protein and stabilizing its prefusion conformation.[1] This binding prevents the necessary conformational changes that lead to the postfusion state, thereby blocking the fusion of the viral and host cell membranes.[1] By inhibiting this critical step in the viral lifecycle, sisunatovir effectively halts viral entry and subsequent replication, leading to a reduction in viral load and disease severity.[1] The binding site for sisunatovir is a three-fold symmetric pocket within the central cavity of the prefusion F protein trimer.[3] By occupying this pocket, sisunatovir tethers two regions of the F protein that are critical for the structural rearrangement required for fusion.[3]

Signaling Pathway of RSV-F Mediated Fusion and Inhibition by Sisunatovir

Caption: Sisunatovir inhibits RSV entry by stabilizing the prefusion F protein.

Quantitative Data

Table 1: In Vitro Potency of Sisunatovir

| Virus Strain | Assay Type | IC50 (nM) | Reference |

| Panel of RSV A and B strains | Plaque Reduction Assay | 1.2 (mean) | [2][5][7][8][10][11] |

| RSV A | Not Specified | 1.4 | [4] |

| RSV B | Not Specified | 1.0 | [4] |

Table 2: Preclinical Pharmacokinetics of Sisunatovir

| Species | Oral Bioavailability (%) | Key Findings | Reference |

| Preclinical Species (unspecified) | 42 to >100 | Highly efficient penetration into lung tissue. | [2][3][7][8][10][12] |

Table 3: Clinical Efficacy of Sisunatovir in a Human Challenge Study (NCT03258502)

| Parameter | Sisunatovir 350 mg (n=16) | Sisunatovir 200 mg (n=18) | Placebo (n=19) | P-value (vs. Placebo) | Reference |

| Mean AUC of RSV Viral Load (log10 PFUe/ml · h) | 185.26 (SE, 31.17) | 224.35 (SE, 37.60) | 501.39 (SE, 86.57) | 350mg: 0.002, 200mg: 0.007 | [13][14] |

| Percentage Reduction in Mean AUC of Viral Load (unlogged data) | 99.10% | 98.87% | - | Not specified | [15] |

| Mean Peak Viral Load (log10 PFUe/ml) | 3.17 | 3.47 | 4.77 | 350mg: 0.024, 200mg: 0.031 | [13] |

| AUC of Total Symptom Score (score × hours) - % reduction vs placebo | 78.42% | 70.84% | - | 350mg: 0.002, 200mg: 0.009 | [14][15] |

| Daily Nasal Mucus Weight | Significantly reduced | Significantly reduced | - | 350mg: 0.010, 200mg: 0.038 | [13][14] |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay (General Protocol)

This assay is used to determine the antiviral activity of a compound by measuring its ability to inhibit the virus-induced destruction of host cells.

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HEp-2 or Vero E6) at a density that will form a confluent monolayer overnight.[16]

-

Compound Preparation: Prepare serial dilutions of sisunatovir in cell culture medium.

-

Infection: Infect the cell monolayer with a predetermined titer of RSV.

-

Treatment: After a short adsorption period, remove the viral inoculum and add the different concentrations of sisunatovir to the wells. Include untreated infected and uninfected cell controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the untreated infected wells (typically 3-6 days).

-

Quantification of CPE: Assess cell viability using a suitable method. A common method is staining with a vital dye like neutral red or using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).[16]

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of sisunatovir that inhibits the viral CPE by 50%.[16]

RSV Fusion Inhibition Assay (General Protocol)

This assay specifically measures the ability of a compound to inhibit the F protein-mediated fusion of cells.

-

Cell Preparation: Prepare two populations of cells (e.g., 293T cells).

-

Effector cells: Co-transfect with plasmids expressing the RSV-F protein and a reporter gene under the control of a promoter that requires a transcriptional activator (e.g., T7 promoter-driven luciferase).

-

Target cells: Transfect with a plasmid expressing the corresponding transcriptional activator (e.g., T7 polymerase).

-

-

Treatment: Treat the effector cells with various concentrations of sisunatovir.

-

Co-culture: Co-culture the treated effector cells with the target cells.

-

Incubation: Incubate the co-culture to allow for cell-cell fusion.

-

Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity). Fusion between the effector and target cells will bring the promoter and the transcriptional activator into the same cytoplasm, leading to reporter gene expression.

-

Data Analysis: Determine the IC50 of sisunatovir for fusion inhibition by plotting the reporter gene activity against the drug concentration.

Experimental Workflow for a Cytopathic Effect (CPE) Reduction Assay

Caption: Workflow for determining the antiviral activity of sisunatovir.

Resistance to Sisunatovir

A concern with direct-acting antiviral agents is the potential for the development of resistance. For RSV fusion inhibitors, resistance mutations often arise in the F protein.

Table 4: Known and Potential Resistance Mutations in RSV-F

| Mutation | Location in F Protein | Effect on Fusion Inhibitors | Reference |

| K394R | F1 subunit | Confers cross-resistance to multiple fusion inhibitors, including sisunatovir. | |

| D486N | F1 subunit, HRB domain | Resistance to some fusion inhibitors. | |

| F488L | F1 subunit | Resistance to some fusion inhibitors. | |

| T400I | F1 subunit | Resistance to some fusion inhibitors. |

In a human challenge study, there was no evidence of clinically significant viral resistance to sisunatovir, with only a few variants detected.[13] Preclinical studies have shown that some sisunatovir-resistant variants generated in the laboratory are less competitive than the wild-type virus. However, the K394R mutation has been shown to confer cross-resistance to several fusion inhibitors, highlighting the need for ongoing surveillance for resistance. The fold change in IC50, which is the ratio of the IC50 of the mutant virus to the IC50 of the wild-type virus, is a key parameter for quantifying the level of resistance. While specific fold-change values for sisunatovir against these mutants are not widely published, a fold-change of >1000 is generally considered high-level resistance.

Logical Relationship of Resistance Development

Caption: Sisunatovir treatment can lead to the selection of resistant RSV mutants.

Conclusion

Sisunatovir is a promising oral antiviral candidate for the treatment of RSV infection, with a well-defined mechanism of action targeting the viral fusion protein. Its potent in vitro activity and demonstrated clinical efficacy in reducing viral load and symptoms underscore its potential as a valuable therapeutic option. While the emergence of resistance is a consideration for any antiviral, initial clinical findings for sisunatovir are encouraging. Further research and clinical development will be crucial to fully establish its role in the management of RSV disease. This technical guide provides a foundational understanding of sisunatovir for the scientific community, supporting ongoing efforts to combat this pervasive respiratory pathogen.

References

- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of RSVpreF? [synapse.patsnap.com]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion -ORCA [orca.cardiff.ac.uk]

- 12. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mutations in the F protein of the live-attenuated respiratory syncytial virus vaccine candidate ΔNS2/Δ1313/I1314L increase the stability of infectivity and content of prefusion F protein | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Activity of Sisunatovir Hydrochloride

Introduction

Sisunatovir (formerly known as RV521) is an investigational, orally bioavailable small molecule developed for the treatment of respiratory syncytial virus (RSV) infections.[1][2] As a potent antiviral agent, it has been the subject of significant research and clinical investigation, particularly for vulnerable populations such as infants and the elderly.[3][4] This document provides a comprehensive technical overview of this compound, focusing on its molecular structure, mechanism of action, pharmacological data, and the experimental methodologies used in its characterization.

Molecular Structure and Chemical Properties

This compound is the salt form of sisunatovir. The core structure features a complex heterocyclic system designed for specific interaction with its viral target.

1.1. Chemical Identity

The fundamental chemical and physical properties of sisunatovir and its hydrochloride salt are summarized below.

| Identifier | Value |

| Drug Name | This compound[5] |

| Synonyms | RV521 hydrochloride, PF-07923568[5][6] |

| Molecular Formula | C₂₃H₂₂F₄N₄O (Sisunatovir)[1][7] |

| C₂₃H₂₃ClF₄N₄O (this compound)[8][9] | |

| Molecular Weight | 446.45 g/mol (Sisunatovir)[1][7] |

| 482.90 g/mol (this compound)[10][11] | |

| IUPAC Name | 1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one[1] |

| CAS Number | 1903763-82-5 (Sisunatovir)[1] |

| 1903763-83-6 (this compound)[8][10] | |

| Chemical Class | Benzimidazoles, Indoles, Small molecules[5] |

1.2. Structural Description

The molecule's architecture is centered around a spirocyclic oxindole core, specifically a 6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one moiety. This group is connected via a methylene bridge to a substituted benzimidazole ring. The benzimidazole component is further functionalized with a 4,4,4-trifluorobutyl group at one nitrogen and an aminomethyl group on the benzene ring. This intricate arrangement of functional groups is critical for its specific binding and inhibitory function.

Mechanism of Action: RSV Fusion Inhibition

Sisunatovir acts as a direct inhibitor of the RSV fusion (F) protein, a critical component for viral entry into host cells.[2][12] The RSV-F protein is a viral surface glycoprotein that mediates the fusion of the viral envelope with the host cell membrane.[2]

Mechanism Workflow:

-

Binding: Sisunatovir binds to the RSV-F protein.[12]

-

Conformational Locking: This binding event prevents the essential conformational changes in the F protein that are required for membrane fusion.[12]

-

Inhibition of Entry: By locking the F protein in a pre-fusion state, sisunatovir effectively blocks the virus from entering the host cell.[2]

-

Replication Halted: This inhibition of viral entry halts the RSV infection at an early stage, preventing viral replication and spread.[12]

Quantitative Pharmacological Data

Sisunatovir has demonstrated potent antiviral activity in preclinical and clinical settings.

Table 1: In Vitro Antiviral Activity

| Parameter | Virus Strain | Value | Reference(s) |

| IC₅₀ | RSV A | 1.4 nM | [10][13] |

| IC₅₀ | RSV B | 1.0 nM | [10][13] |

| Mean IC₅₀ | Panel of RSV A & B strains | 1.2 nM | [6][14] |

Table 2: Preclinical and Clinical Pharmacokinetics

| Parameter | Species | Value | Reference(s) |

| Oral Bioavailability | Preclinical Species | 42% to >100% | [6][14][15] |

| Peak Plasma Conc. (Cmax) | Healthy Humans (200 mg dose) | 32 ng/mL (capsule), 64 ng/mL (tablet) | [16] |

| Total Drug Exposure (AUC) | Healthy Humans (200 mg dose) | 196 ng·hr/mL (capsule), 346 ng·hr/mL (tablet) | [16] |

Experimental Protocols

The characterization of this compound involved complex chemical synthesis and rigorous biological assays.

4.1. Chemical Synthesis Workflow

The synthesis of sisunatovir is a multi-step process involving the preparation of two key intermediates: a chloromethyl benzimidazole and a spirocyclic oxindole, which are then coupled.[17][18]

Protocol Summary: The synthesis begins with an SɴAr displacement on 4-chloronitrobenzonitrile using trifluorobutylamine.[17] This is followed by a sequence of nitro reduction, benzimidazole ring formation, nitrile reduction, and chlorination to yield the key chloromethyl benzimidazole intermediate.[17] Separately, 6-fluorooxindole undergoes cyclopropanation using 1,2-dibromoethane to form the spirocyclopropyl oxindole.[18] The two intermediates are then linked via a displacement reaction, followed by deprotection and salt formation to yield the final product.[17]

4.2. In Vitro Antiviral Activity Assay (General Protocol)

The half-maximal inhibitory concentration (IC₅₀) is determined using a cell-based assay, such as a plaque reduction assay or a microneutralization assay.

-

Cell Culture: Human epithelial cells (e.g., HEp-2 or A549) are cultured in appropriate media in multi-well plates to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted in assay medium to create a range of concentrations.

-

Infection: Cell monolayers are infected with a known titer of RSV (either strain A or B).

-

Treatment: Immediately following infection, the virus-containing medium is removed and replaced with medium containing the various concentrations of sisunatovir. A no-drug control (virus only) and a no-virus control (cells only) are included.

-

Incubation: Plates are incubated for a period sufficient for viral plaque formation (typically 3-5 days).

-

Quantification: Plaques are visualized by immunostaining or crystal violet staining and counted. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control.

-

IC₅₀ Calculation: The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

4.3. In Vivo Efficacy in Murine Model

The antiviral efficacy in a living organism is often tested using a BALB/c mouse model.

-

Animal Model: BALB/c mice are used due to their susceptibility to RSV infection.

-

Infection: Mice are intranasally inoculated with a specified dose of RSV A2 strain.[13]

-

Treatment: Sisunatovir is administered orally (p.o.) at various doses (e.g., 1, 10, 50 mg/kg).[19] Treatment may begin prior to or after infection, depending on the study design (prophylactic or therapeutic).

-

Endpoint Measurement: After a set period (e.g., 4-5 days post-infection), mice are euthanized. Lungs are harvested to measure viral titers via plaque assay or RT-qPCR.[13] Other endpoints can include lung inflammation scoring and body weight changes.

-

Data Analysis: The reduction in lung viral titers in treated groups is compared to the vehicle-treated control group to determine efficacy.

4.4. Human Clinical Trial Design (REVIRAL1 - NCT04225897)

The REVIRAL1 study was a Phase II trial designed to evaluate sisunatovir in infants hospitalized with RSV.[4] It featured a multi-part, adaptive design.[4][20]

-

Part A: An open-label, single-dose study in infants to evaluate safety and pharmacokinetics (PK).[4][20]

-

Part B: A randomized, double-blind, placebo-controlled, multiple-dose study to further assess safety, PK, and antiviral effects.[4][20]

-

Part C: A larger, randomized (1:1), placebo-controlled study intended to confirm safety and evaluate clinical improvement.[20] (Note: Part C of this trial was terminated for strategic reasons not related to safety).[21]

Conclusion

This compound is a potent and specific inhibitor of the RSV-F protein, with a well-defined mechanism of action that prevents viral entry into host cells. Its complex molecular structure is optimized for high-affinity binding to its target. Preclinical data demonstrates excellent in vitro potency and favorable oral bioavailability. While its clinical development has been discontinued, the extensive data gathered on its structure, synthesis, and biological activity provide a valuable technical foundation for the ongoing development of novel antiviral therapies targeting RSV.[5][6]

References

- 1. Sisunatovir - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. This compound by Pfizer for Respiratory Syncytial Virus (RSV) Infections: Likelihood of Approval [pharmaceutical-technology.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Sisunatovir - ReViral - AdisInsight [adisinsight.springer.com]

- 6. Sisunatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. GSRS [precision.fda.gov]

- 8. Sisunatovir (hydrochloride) - Immunomart [immunomart.org]

- 9. This compound | C23H23ClF4N4O | CID 153520065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. allgenbio.com [allgenbio.com]

- 12. What is Sisunatovir used for? [synapse.patsnap.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pfizer.com [pfizer.com]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]

- 21. Pipeline Moves: Advancement prospects fall for Pfizer’s RSV therapy after trial termination - Clinical Trials Arena [clinicaltrialsarena.com]

A Technical Guide to the Chemical Properties of Sisunatovir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisunatovir hydrochloride (also known as RV521 or PF-07923568) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] It has demonstrated significant antiviral activity against both RSV A and B strains in preclinical and clinical studies.[2][4] This document provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, biological activity, and the experimental methodologies used for its characterization, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a solid, off-white to light yellow powder.[1] While detailed physicochemical data such as a precise melting point and pKa are not widely published, its fundamental properties have been characterized.

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 1'-((5-(Aminomethyl)-1-(4,4,4-trifluorobutyl)-1H-benzo[d]imidazol-2-yl)methyl)-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride | [5] |

| Synonyms | RV521 hydrochloride, PF-07923568 | [2] |

| CAS Number | 1903763-83-6 | [2][4] |

| Molecular Formula | C23H22F4N4O·HCl | [2] |

| Molecular Weight | 482.90 g/mol | [2] |

Solubility Profile

The solubility of this compound is a critical factor for its formulation and delivery. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).

| Solvent | Solubility | Comments | Reference |

| DMSO | ≥ 24 mg/mL (49.69 mM) | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic treatment may be needed. | [2] |

| Water | Insoluble | [2] | |

| Ethanol | Insoluble | [2] |

In vivo formulations for preclinical studies have been developed to enhance solubility and bioavailability.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound. The compound is stable under recommended conditions, but incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | 3 years | [2] |

| In Solvent | -80°C | 1 year | [2] |

Mechanism of Action: RSV Fusion Inhibition

Sisunatovir is a direct-acting antiviral that targets the RSV F protein, a type I fusion glycoprotein on the viral surface essential for viral entry into host cells.[3][6] The F protein mediates the fusion of the viral envelope with the host cell membrane. Sisunatovir binds to a specific site on the F protein, preventing the critical conformational changes required for this fusion process.[7] This action effectively blocks the virus from entering the host cell, thus inhibiting the initial stage of infection and subsequent viral replication.[3][7]

Caption: Mechanism of action of this compound.

Biological Activity and In Vitro Efficacy

Sisunatovir exhibits potent antiviral activity against a wide range of clinical isolates of both RSV subtypes A and B. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral activity in vitro.

| RSV Subtype | Mean IC50 (nM) | Reference |

| RSV A | 1.4 | [2][4] |

| RSV B | 1.0 | [2][4] |

| Panel of A & B Strains | 1.2 | [5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are proprietary. However, based on published literature, this section outlines the general methodologies employed to characterize its antiviral properties.

RSV Fusion Inhibition Assay (General Methodology)

This assay is crucial for determining the IC50 of fusion inhibitors like sisunatovir.

-

Cell Culture: Human embryonic kidney 293T cells (HEK293T) or human epithelial type 2 (HEp-2) cells are commonly used.

-

Transfection: One population of cells is co-transfected with plasmids expressing the RSV F protein and a luciferase reporter gene under the control of a T7 promoter. A second population of cells is transfected with a plasmid expressing T7 RNA polymerase.

-

Compound Application: The transfected cells are plated and incubated with serial dilutions of this compound.

-

Co-culture: The two cell populations are then co-cultured, allowing for cell-to-cell fusion if the F protein is active.

-

Quantification: If fusion occurs, the T7 polymerase from one cell population enters the F-expressing cells, driving the expression of luciferase. The luminescence is then measured using a luminometer. The reduction in luminescence in the presence of the compound corresponds to its fusion-inhibiting activity.

Caption: General experimental workflow for a plaque reduction assay.

In Vivo Efficacy in a Murine Model (General Methodology)

The Balb/C mouse model is a standard for evaluating the in vivo efficacy of RSV inhibitors.[5]

-

Animal Model: Balb/C mice are used due to their susceptibility to RSV infection.

-

Infection: Mice are intranasally inoculated with a defined titer of an RSV A or B strain.

-

Treatment: this compound, formulated for oral administration, is given to the mice, typically starting on the day of infection or shortly after.[1] Dosing regimens can vary (e.g., 1, 10, 50 mg/kg).[1]

-

Endpoint Analysis: After a set period (e.g., 4-5 days), mice are euthanized, and their lungs are harvested.

-

Quantification: Viral titers in the lung tissue are quantified using methods such as plaque assays or quantitative reverse transcription PCR (qRT-PCR) to determine the reduction in viral load compared to a placebo-treated group.

Pharmacokinetics and Clinical Development

Preclinical studies in various species have shown that sisunatovir has an oral bioavailability ranging from 42% to over 100%, with efficient penetration into lung tissue, the primary site of RSV infection.[5][8]

Sisunatovir has progressed through multiple phases of clinical trials to evaluate its safety, tolerability, and efficacy in different patient populations, including infants and the elderly.[6][9] While some later-stage trials were terminated for strategic reasons not related to safety, the compound demonstrated a potent antiviral effect in a human challenge study, significantly reducing viral load and symptoms compared to placebo.[5][10]

Conclusion

This compound is a well-characterized antiviral compound with potent and specific activity against RSV. Its mechanism as a fusion inhibitor is well-understood, and its chemical properties, particularly its potential for oral administration, make it a significant candidate in the ongoing search for effective RSV therapeutics. The data and methodologies summarized in this guide provide a solid foundation for researchers and drug development professionals working in the field of antiviral discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound by Pfizer for Respiratory Syncytial Virus (RSV) Infections: Likelihood of Approval [pharmaceutical-technology.com]

- 7. What is Sisunatovir used for? [synapse.patsnap.com]

- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]

- 10. Pipeline Moves: Advancement prospects fall for Pfizer’s RSV therapy after trial termination - Clinical Trials Arena [clinicaltrialsarena.com]

The Pharmacology of Sisunatovir: An In-depth Technical Guide for Researchers

An Orally Bioavailable Respiratory Syncytial Virus (RSV) Fusion Inhibitor

Sisunatovir (formerly RV521) is an orally administered small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein, a critical component for viral entry into host cells.[1][2] Developed to combat RSV, a leading cause of severe respiratory illness, sisunatovir has demonstrated potent antiviral activity in preclinical and clinical studies, positioning it as a promising therapeutic candidate.[3][4] This technical guide provides a comprehensive overview of the pharmacology of sisunatovir for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

Sisunatovir's mechanism of action centers on its ability to specifically target and bind to the RSV F protein on the viral surface.[2] This binding event prevents the critical conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane.[2] By inhibiting this fusion process, sisunatovir effectively blocks viral entry into the host cell, thereby halting the replication cycle at an early stage.[2] This leads to a reduction in viral load and a decrease in the severity of disease symptoms.[2][3]

The binding site of sisunatovir is located within a three-fold symmetric pocket in the central cavity of the metastable prefusion conformation of the RSV F protein.[5] By occupying this pocket, sisunatovir stabilizes the prefusion state and tethers two regions of the F protein that must undergo significant structural rearrangement for membrane fusion to occur.[5]

Signaling Pathway of RSV Fusion and Sisunatovir Intervention

The fusion of the RSV envelope with the host cell membrane is a multi-step process mediated by the F protein. The following diagram illustrates the key conformational changes of the F protein and the point of intervention by sisunatovir.

In Vitro Antiviral Activity

Sisunatovir has demonstrated potent and consistent inhibition of both RSV A and B subtypes in various in vitro assays.

| Parameter | RSV A Strains | RSV B Strains | Reference |

| Mean IC50 | 1.4 nM | 1.0 nM | [2] |

| Mean IC50 (Panel of clinical isolates) | 1.2 nM | 1.2 nM | [4][6] |

IC50 : The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the general protocols for key experiments used in the characterization of sisunatovir.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of sisunatovir required to inhibit the virus-induced cytopathic effect (CPE) in cell culture.

Workflow:

Detailed Methodology:

-

Cell Preparation: Human epidermoid carcinoma (HEp-2) cells are seeded into 96-well microtiter plates at a density that allows for the formation of a confluent monolayer overnight.

-

Compound Preparation: A stock solution of sisunatovir is serially diluted in cell culture medium to achieve a range of final concentrations.

-

Infection and Treatment: The cell culture medium is removed from the HEp-2 cell monolayers and replaced with the medium containing the various concentrations of sisunatovir. The cells are then infected with a standardized inoculum of an RSV laboratory strain (e.g., A2) or a clinical isolate.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4 to 6 days, allowing for the development of viral CPE in the untreated, infected control wells.

-

Assessment of CPE: The extent of CPE is quantified. This can be achieved through microscopic examination and scoring, or more quantitatively using a cell viability assay such as the neutral red uptake assay or an MTT assay.[3]

-

Data Analysis: The concentration of sisunatovir that inhibits the viral CPE by 50% (EC50) is calculated using regression analysis of the dose-response curve.

Cell-Cell Fusion Assay

This assay specifically measures the ability of sisunatovir to inhibit the F protein-mediated fusion of infected cells with neighboring uninfected cells, a process that leads to the formation of syncytia.

Workflow:

Detailed Methodology:

-

Preparation of Effector and Target Cells: Two populations of a suitable cell line (e.g., HEK293T) are prepared.

-

Effector Cells: Transfected with a plasmid expressing the RSV F protein and a component of a reporter system (e.g., T7 RNA polymerase).

-

Target Cells: Transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter recognized by the component in the effector cells (e.g., T7 promoter).[7]

-

-

Co-culture and Treatment: The effector and target cells are mixed and co-cultured in the presence of serial dilutions of sisunatovir.

-

Induction of Fusion: Cell-cell fusion is induced. For RSV, which fuses at a neutral pH, co-culture is typically sufficient.

-

Signal Quantification: After an incubation period to allow for fusion and reporter gene expression, the cells are lysed, and the reporter signal (e.g., luminescence for luciferase) is measured.

-

Data Analysis: The concentration of sisunatovir that inhibits the fusion-dependent reporter signal by 50% (IC50) is determined from the dose-response curve.

Pharmacokinetics

Sisunatovir is an orally bioavailable compound that has been evaluated in Phase I and II clinical trials in both adults and pediatric populations.

Healthy Adult Volunteers

In a Phase 1, randomized, open-label, crossover study in healthy adults, the pharmacokinetics of a single 200 mg oral dose of sisunatovir were assessed.[8]

| Parameter | Capsule Formulation | Tablet Formulation | Reference |

| Cmax (ng/mL) | 64 | 32 | [8] |

| AUC (ng·hr/mL) | Data not explicitly stated, graphical representation available in source | Data not explicitly stated, graphical representation available in source | [8] |

| Tmax (hr) | Not explicitly stated | Not explicitly stated | [8] |

| Half-life (hr) | Not explicitly stated | Not explicitly stated | [8] |

Cmax : Maximum (or peak) serum concentration that a drug achieves. AUC : Area under the curve, representing the total exposure to a drug over time. Tmax : Time at which the Cmax is observed.

Another Phase 1 study in healthy volunteers demonstrated that antiviral plasma levels of sisunatovir, exceeding 3 times the EC90, were rapidly achieved and maintained. The compound also showed an excellent half-life.[9] A separate study investigated the impact of liver impairment on sisunatovir pharmacokinetics and found that exposure was similar in participants with no, mild, or moderate liver impairment, but higher in those with severe liver impairment following a single 200 mg dose.[10]

Pediatric Patients

The REVIRAL1 study, a Phase II trial in hospitalized infants (1 to 36 months) with RSV lower respiratory tract infections, demonstrated a favorable safety and pharmacokinetic exposure profile for sisunatovir.[1] While specific quantitative pharmacokinetic parameters from this study are not publicly available, the data supported the progression to further stages of the clinical trial.[1]

Resistance Profile

The development of antiviral resistance is a key consideration for any new therapeutic. For RSV fusion inhibitors, resistance is often associated with mutations in the F protein.

In a human challenge study where healthy volunteers were infected with RSV and treated with sisunatovir, there was no evidence of the selection of clinically significant resistant viruses.[11][12] Only a small number of viral variants were detected, and these were not associated with clinical resistance.[11] Laboratory-based resistance selection studies have shown that the few sisunatovir-resistant variants generated were less fit and unable to compete with the wild-type virus.[11]

While specific mutations conferring high-level resistance to sisunatovir and their corresponding fold-change in IC50 are not extensively detailed in the public domain, it is known that mutations in the F protein can lead to cross-resistance among different fusion inhibitors. For example, the D489Y mutation has been shown to confer resistance to other fusion inhibitors.[13]

Conclusion

Sisunatovir is a potent, orally bioavailable RSV fusion inhibitor with a well-defined mechanism of action. It has demonstrated significant antiviral activity in vitro and a favorable safety and pharmacokinetic profile in clinical trials involving both adults and children. The low potential for the development of clinically significant resistance further enhances its profile as a promising therapeutic agent for the treatment of RSV infections. Further clinical development will continue to elucidate its efficacy and safety in broader patient populations.

References

- 1. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion -ORCA [orca.cardiff.ac.uk]

- 7. A Cell-Cell Fusion Assay to Assess Arenavirus Envelope Glycoprotein Membrane-Fusion Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pfizer.com [pfizer.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. pfizer.com [pfizer.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sisunatovir Dosage in Balb/C Mouse Model for RSV Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of sisunatovir (formerly RV521), a potent respiratory syncytial virus (RSV) fusion inhibitor, in the Balb/C mouse model. The protocols and data presented are compiled from preclinical research to guide the design and execution of in vivo efficacy studies.

Mechanism of Action

Sisunatovir is an orally bioavailable small molecule that targets the RSV fusion (F) protein.[1][2][3][4] By binding to the F protein, sisunatovir prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent replication.[5]

Caption: Mechanism of action of sisunatovir as an RSV fusion inhibitor.

Quantitative Data Summary

While specific dosage information for sisunatovir in Balb/C mice is not available in the public domain, the following table summarizes the typical dosage for a similar class of RSV fusion inhibitor, BMS-433771, which can be used as a reference for dose-ranging studies.

| Compound | Dosage | Route of Administration | Dosing Regimen | Efficacy | Reference |

| BMS-433771 | 50 mg/kg | Oral (gavage) | Single dose 1 hour prior to infection or a 4-day b.i.d. regimen | Significant reduction in RSV lung titers |

Experimental Protocols

This section details the protocols for evaluating the in vivo efficacy of sisunatovir in a Balb/C mouse model of RSV infection.

Animal Model and Husbandry

-

Animal Strain: Female Balb/C mice, 6-8 weeks old.

-

Supplier: Charles River Laboratories or equivalent.

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Housing: House mice in specific pathogen-free (SPF) conditions with ad libitum access to food and water.

-

Ethics: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

RSV Strain and Propagation

-

RSV Strain: RSV A2 or RSV Long strain are commonly used.

-

Propagation: Propagate the virus in HEp-2 cells.

-

Titer Determination: Determine the viral titer using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

In Vivo Efficacy Study: Experimental Workflow

Caption: Experimental workflow for in vivo efficacy testing of sisunatovir.

Dosing and Administration

-

Formulation: Prepare sisunatovir in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

-

Dosage: Based on preclinical studies of similar compounds, a starting dose range of 10-100 mg/kg can be explored. Dose-ranging studies are essential to determine the optimal effective dose.

-

Administration: Administer the designated dose of sisunatovir or vehicle control to mice via oral gavage.

-

Dosing Schedule: A typical prophylactic regimen involves administering the compound 1 hour before viral inoculation. For a therapeutic regimen, administration can be initiated 24 hours post-infection. Dosing is typically continued once or twice daily for 4-5 days.

RSV Infection of Mice

-

Anesthesia: Anesthetize mice using isoflurane or another suitable anesthetic.

-

Inoculation: Intranasally inoculate each mouse with a specific plaque-forming unit (PFU) of RSV in a volume of 50-100 µL of phosphate-buffered saline (PBS). A typical inoculum is 1 x 10^6 PFU.

Endpoint Analysis

-

Timing: Euthanize mice on day 5 post-infection, which is typically the peak of viral replication.

-

Lung Harvesting: Aseptically harvest the lungs.

-

Viral Load Determination:

-

Plaque Assay: Homogenize a portion of the lung tissue, serially dilute the homogenate, and perform a plaque assay on HEp-2 cell monolayers to quantify infectious virus.

-

Quantitative PCR (qPCR): Extract viral RNA from another portion of the lung tissue and perform RT-qPCR to quantify viral RNA levels.

-

-

Histopathology: Fix a lobe of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung inflammation and pathology.

-

Cytokine Analysis: Homogenize lung tissue or collect bronchoalveolar lavage (BAL) fluid to measure cytokine and chemokine levels using ELISA or multiplex assays.

Data Interpretation

A significant reduction in viral lung titers (both infectious virus and viral RNA) in the sisunatovir-treated groups compared to the vehicle-treated group indicates antiviral efficacy. This should be correlated with improvements in lung histopathology and modulation of the inflammatory response.

Safety and Tolerability

Throughout the study, monitor the mice for clinical signs of illness, including weight loss, ruffled fur, and lethargy. Any adverse effects should be noted. Preclinical toxicology studies have shown sisunatovir to have a favorable safety profile.[6]

Disclaimer: These protocols and notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. The lack of publicly available, specific dosage information for sisunatovir in Balb/C mice necessitates careful dose-finding studies.

References

- 1. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sisunatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Pfizer to Acquire ReViral and Its Respiratory Syncytial Virus Therapeutic Candidates | Pfizer [pfizer.com]

- 6. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]

Application Notes and Protocols for the Oral Administration of Sisunatovir in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of sisunatovir (formerly RV521), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) F protein. The information compiled from various animal studies is intended to guide researchers in designing and executing further preclinical assessments.

Mechanism of Action

Sisunatovir is a small molecule inhibitor that specifically targets the RSV fusion (F) protein. The F protein is a viral surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to the F protein, sisunatovir prevents the conformational changes necessary for this fusion process, thereby blocking viral entry into the host cell. This inhibition of viral entry halts the replication of RSV at an early stage, leading to a reduction in viral load and the severity of the disease.

Signaling Pathway of Sisunatovir's RSV Fusion Inhibition

Application Notes and Protocols for Sisunatovir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisunatovir hydrochloride (also known as RV521) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] By targeting the RSV-F protein, sisunatovir prevents the fusion of the virus with the host cell membrane, a critical step for viral entry and replication.[1][3] This mechanism effectively halts the RSV infection at an early stage.[1] Preclinical and clinical studies have demonstrated its efficacy in reducing viral load and the severity of RSV-associated symptoms.[1][4]

These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications, as well as a general protocol for assessing its antiviral activity using a plaque reduction assay.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one hydrochloride |

| Molecular Formula | C23H22F4N4O · HCl |

| Molecular Weight | 482.91 g/mol |

| CAS Number | 1903763-83-6 |

| Appearance | Solid powder |

Table 2: Solubility of this compound

| Solvent | Concentration | Notes |

| DMSO | ≥ 24 mg/mL (49.69 mM) | Use fresh, moisture-free DMSO. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.18 mM) | Clear solution. Suitable for in vivo studies. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.18 mM) | Clear solution. Suitable for in vivo studies. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.18 mM) | Clear solution. Suitable for in vivo studies. |

| Water | Insoluble | |

| Ethanol | Insoluble |

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | 3 years |

| Stock Solution in Solvent | -80°C | 1 year |

| -20°C | 1 month |

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 482.91 g/mol * (1000 mg / 1 g) = 4.8291 mg

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

-

Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as recommended in Table 3.

Protocol 2: Preparation of this compound Formulation for In Vivo Use

This protocol provides an example of preparing a formulation suitable for oral administration in animal models, based on a common vehicle.[5]

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Prepare the vehicle components: The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Dispense DMSO stock: In a sterile tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of a 25 mg/mL DMSO stock.

-

Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

-

Add Tween-80: Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

-

Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Vortex again to ensure complete mixing. The final solution should be clear.

-

Administration: The prepared formulation should be used immediately or stored appropriately for a short period, as stability in this formulation may be limited.

Protocol 3: In Vitro Antiviral Activity Assessment - Plaque Reduction Assay

This is a general protocol to determine the inhibitory effect of this compound on RSV replication in cell culture.

Materials:

-

HEp-2 or Vero cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

RSV stock of a known titer

-

This compound stock solution

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEp-2 or Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.

-

Infection: When the cells are confluent, remove the growth medium. Infect the cells with RSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Compound Addition: Immediately after adding the virus, add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-